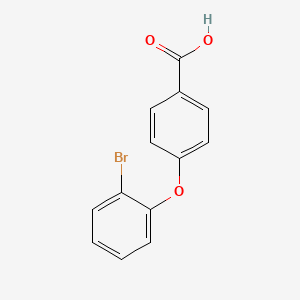
4-(2-Bromophenoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromophenoxy)benzoic acid is a chemical compound with the molecular formula BrC6H4OC6H4CO2H . It appears as a white to brown powder or crystals .
Molecular Structure Analysis
The molecular structure of 4-(2-Bromophenoxy)benzoic acid consists of two benzene rings linked by an ether bond, with a bromo group on one ring and a carboxylic acid group on the other . The molecular weight is 293.11 .Physical And Chemical Properties Analysis
4-(2-Bromophenoxy)benzoic acid is a solid with a melting point between 187-190°C . It has a molecular weight of 293.11 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 407.0±25.0 °C at 760 mmHg, and a flash point of 199.9±23.2 °C .Applications De Recherche Scientifique
Antioxidant and Enzyme Inhibition Properties
A study conducted by Öztaşkın et al. (2017) focused on synthesizing novel bromophenols, including derivatives similar to 4-(2-bromophenoxy)benzoic acid, to evaluate their antioxidant and enzyme inhibitory properties. These compounds were tested for their radical scavenging abilities using various assays such as DPPH and ABTS+ and showed potent antioxidant activities compared to standard molecules like α-tocopherol and BHT. Additionally, these bromophenols exhibited inhibitory actions against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating diseases related to oxidative stress and enzyme dysregulation Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017.
Environmental Remediation
Xu et al. (2018) explored the degradation of 4-bromophenol, a structurally related compound, through electrochemical methods using Pd–Fe/graphene catalytic cathodes. The study aimed to understand the degradation kinetics and the formation of less toxic intermediates, indicating the potential of such methods in water treatment and environmental remediation. This research highlights the broader applicability of bromophenol derivatives in developing advanced materials for environmental cleanup Xu, Song, Qi, Wang, & Bian, 2018.
Novel Drug Development
Another area of application is in the development of new pharmaceutical compounds. For instance, the isolation and pharmacological study of bromophenols from marine sources, as conducted by Lijun et al. (2005), demonstrate the potential of bromophenol derivatives in drug discovery. These compounds exhibited selective cytotoxic activities against various cancer cells and powerful antibacterial properties, suggesting that derivatives of 4-(2-bromophenoxy)benzoic acid could also hold significant promise in the development of new therapeutic agents Lijun, Nianjun, Jiangong, Xiaojun, & Chengkui, 2005.
Material Science and Chemistry
In the field of material science, the study of crystal structures and chemical reactivity, such as that conducted by Suchetan et al. (2016), provides insights into the molecular interactions and properties of bromobenzoic acid derivatives. Understanding these properties is crucial in designing materials with specific functionalities, ranging from catalysis to the development of electronic materials Suchetan, Suneetha, Naveen, Lokanath, & Krishna Murthy, 2016.
Safety and Hazards
This compound is classified as having acute toxicity when ingested, can cause skin irritation and serious eye irritation, and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid release to the environment .
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of organic compounds known as bromodiphenyl ethers . These compounds contain two benzene groups linked to each other via an ether bond, and at least one ring is substituted with a bromo group .
Biochemical Pathways
, it’s worth noting that bromodiphenyl ethers can potentially interact with various biochemical pathways due to their structural similarity to other phenolic compounds. For instance, they might interact with the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Propriétés
IUPAC Name |
4-(2-bromophenoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZAKIOCMVYKBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517074 |
Source


|
| Record name | 4-(2-Bromophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenoxy)benzoic acid | |
CAS RN |
86607-80-9 |
Source


|
| Record name | 4-(2-Bromophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



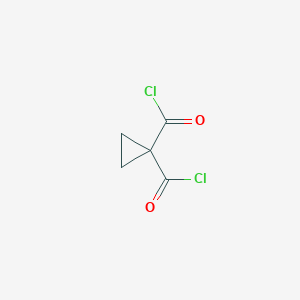

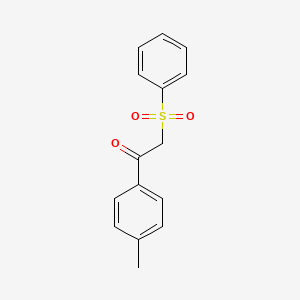


![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)
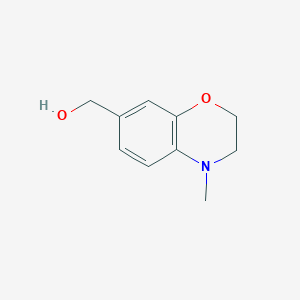
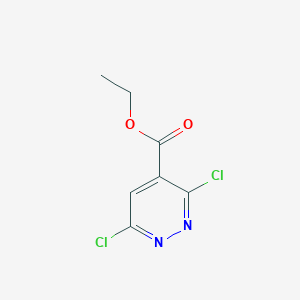
![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)
![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)
![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)